![molecular formula C18H23F3N6O2S B2364973 1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097934-63-7](/img/structure/B2364973.png)

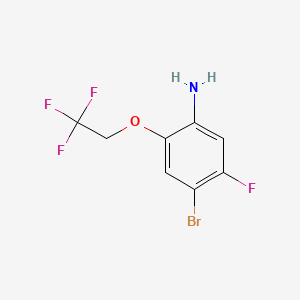

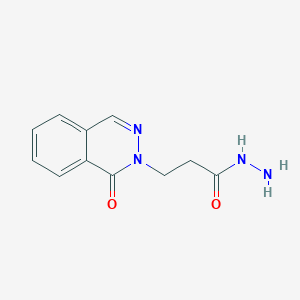

1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an imidazole ring, a piperidine ring, and a pyridine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the formation of the piperidine ring, and the formation of the pyridine ring . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The imidazole ring, the piperidine ring, and the pyridine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could potentially undergo reactions at the nitrogen atoms or the carbon atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the piperidine ring, and the pyridine ring . For example, the compound would likely be soluble in polar solvents due to the presence of the nitrogen atoms .Applications De Recherche Scientifique

Antimicrobial Activity

Research has explored the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazole moiety, which have shown in vitro antimicrobial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Industrial Applications

A study involving heterocyclic organic compounds like imidazole and piperazine has investigated their impact on the throwing power and stability of Tin(II) solutions in electrolytic coloring of anodized aluminum. This demonstrates the compound's utility in industrial processes and materials science (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Insecticidal Agents

New bioactive sulfonamide thiazole derivatives incorporating the piperazine and imidazole moieties have been synthesized and evaluated for their potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research suggests applications in agricultural pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

CO2 Capture

The compound has been studied in the context of CO2 absorption, particularly in semi-aqueous piperazine solutions for CO2 capture. This indicates its potential application in environmental technologies for greenhouse gas control (Yuan & Rochelle, 2019).

Cancer Research

Various derivatives of piperazine and imidazole have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer research and therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N6O2S/c19-18(20,21)14-1-2-16(23-11-14)26-9-7-25(8-10-26)15-3-5-27(6-4-15)30(28,29)17-12-22-13-24-17/h1-2,11-13,15H,3-10H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPAJKSENDKKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2364903.png)

![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)

![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)